![molecular formula C17H12N2O B2679720 2-Methyl-8-(pyridin-2-yl)benzofuro[2,3-b]pyridine CAS No. 1609373-99-0](/img/structure/B2679720.png)
2-Methyl-8-(pyridin-2-yl)benzofuro[2,3-b]pyridine
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Description
2-Methyl-8-(pyridin-2-yl)benzofuro[2,3-b]pyridine is a chemical compound with the molecular formula C17H12N2O . It is also known by its IUPAC name 2-methyl-8-(2-pyridyl)benzofuro[2,3-b]pyridine .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CC1=NC2=C(C=C1)C3=C(O2)C(=CC=C3)C4=CC=CC=N4 . The exact mass of the molecule is 260.094963011 g/mol .Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 444.0±40.0 °C and its predicted density is 1.248±0.06 g/cm3 .Scientific Research Applications
Synthesis and Chemical Reactions
Studies on benzofuro[3,2-c]pyridine derivatives highlight their synthesis through various chemical reactions, showcasing their versatility in organic chemistry. For example, Tarabová et al. (2010) explored the synthesis of these derivatives through reactions involving methylation, Suzuki coupling, and N-amination, demonstrating the chemical flexibility of benzofuro[3,2-c]pyridine frameworks for further functionalization (Tarabová et al., 2010).
Luminescent Properties and Material Applications
The luminescent properties of pyridyl substituted compounds, as studied by Srivastava et al. (2017), indicate potential applications in material science, particularly in the development of materials with enhanced emission and stimuli-responsive properties (Srivastava et al., 2017). Such characteristics are crucial for creating smart materials and sensors.
Antimicrobial Activity
The synthesis and evaluation of benzofuro[3,2-b]pyridin-2-yl coumarins for their antimicrobial properties, as conducted by Patel et al. (2012), provide insights into the biological applications of benzofuro[3,2-b]pyridine derivatives. These compounds exhibited antibacterial and antifungal activities, suggesting their potential as leads for developing new antimicrobial agents (Patel et al., 2012).
Corrosion Inhibition
Murmu et al. (2019) investigated the corrosion inhibitive performance of Schiff bases derived from pyridine on mild steel in acidic medium, highlighting another significant application of pyridine-based compounds in protecting industrial materials against corrosion (Murmu et al., 2019).
properties
IUPAC Name |
2-methyl-8-pyridin-2-yl-[1]benzofuro[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O/c1-11-8-9-13-12-5-4-6-14(15-7-2-3-10-18-15)16(12)20-17(13)19-11/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPBAMJQXFZXGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C3=C(O2)C(=CC=C3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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